molecular formula C8H9FO3S B2803626 (4-Methoxyphenyl)methanesulfonyl fluoride CAS No. 1892495-27-0

(4-Methoxyphenyl)methanesulfonyl fluoride

Cat. No. B2803626
CAS RN: 1892495-27-0
M. Wt: 204.22
InChI Key: CZWBDCOSNUSOIL-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1892495-27-0 . It is commonly used in scientific research due to its ability to modify and enhance molecular structures.


Molecular Structure Analysis

The IUPAC name for this compound is “(4-methoxyphenyl)methanesulfonyl fluoride”. The InChI code is 1S/C8H9FO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 . The molecular weight is 204.22 .


Physical And Chemical Properties Analysis

The compound is stored at room temperature . The physical form of the compound is a powder .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Hydrofluorination of Alkenes : The synthesis of tertiary fluorides from methallyl-containing substrates using methanesulfonic acid showcases the utility of related methanesulfonyl compounds in fluorination reactions, which are pivotal in the development of pharmaceuticals and agrochemicals (Bertrand & Paquin, 2019).
  • Cyanation of Alkyl Halides and Sulfonates : The fluoride-free cyanation process using trimethylsilyl cyanide indicates the potential of methanesulfonyl fluoride derivatives in facilitating the introduction of cyano groups to organic molecules, a key step in synthesizing active pharmaceutical ingredients (Yabe, Mizufune, & Ikemoto, 2009).
  • Generation of o-Quinodimethanes : The reactivity of methanesulfonates towards potassium fluoride demonstrates their utility in generating intermediate species for [4+2] cycloaddition reactions, which are foundational in constructing complex organic frameworks (Shirakawa & Sano, 2014).

Radiopharmaceutical Synthesis

  • Automated Synthesis of Radiotracers : The development of an automated one-step method for synthesizing [(18)F]FCWAY, a serotonin receptor ligand, using methanesulfonate precursors illustrates the role of methanesulfonyl compounds in the synthesis of radiopharmaceuticals for clinical studies (Vuong et al., 2007).

Materials Science

  • Fluorination of Materials for Lithium Batteries : Direct fluorination techniques involving methanesulfonyl fluoride derivatives have been applied to materials for lithium batteries, highlighting their importance in the development of energy storage technologies (Kobayashi et al., 2003).

Environmental and Green Chemistry

  • Electrochemical Synthesis of Sulfonyl Fluorides : An electrochemical method for synthesizing sulfonyl fluorides from thiols and potassium fluoride, utilizing methanesulfonyl compounds as intermediates, represents an environmentally benign approach to producing sulfonyl fluorides, which are valuable for click chemistry applications (Laudadio et al., 2019).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name

(4-methoxyphenyl)methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWBDCOSNUSOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)methanesulfonyl fluoride

CAS RN

1892495-27-0
Record name (4-methoxyphenyl)methanesulfonyl fluoride
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